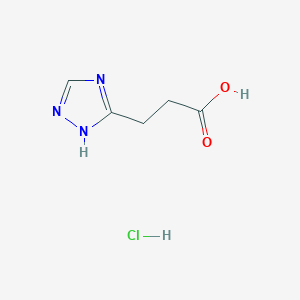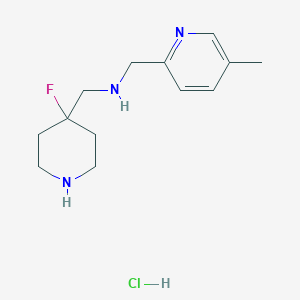
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H23Cl3FN3 and a molecular weight of 346.70 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride involves several steps. The synthetic route typically includes the reaction of 4-fluoropiperidine with 5-methyl-2-pyridinemethanamine under specific reaction conditions to form the desired product. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives. Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives. Substitution reactions may involve the use of nucleophiles such as halides or amines, leading to the formation of substituted derivatives .
Scientific Research Applications
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used as a tool for studying various biological processes and pathways. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine hydrochloride can be compared with other similar compounds, such as 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine and 1-(4-Fluoropiperidin-4-yl)-N-((5-methylpyridin-2-yl)methyl)methanamine trihydrochloride. These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications .
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C13H21ClFN3 |
|---|---|
Molecular Weight |
273.78 g/mol |
IUPAC Name |
N-[(4-fluoropiperidin-4-yl)methyl]-1-(5-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H20FN3.ClH/c1-11-2-3-12(17-8-11)9-16-10-13(14)4-6-15-7-5-13;/h2-3,8,15-16H,4-7,9-10H2,1H3;1H |
InChI Key |
AAQLJHAHXQOZEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)CNCC2(CCNCC2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


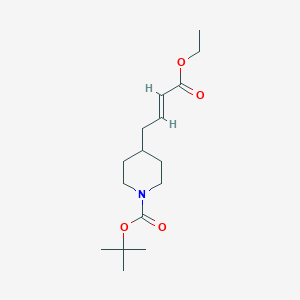
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
![tert-Butyl 6-fluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944884.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
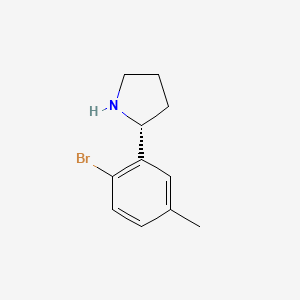
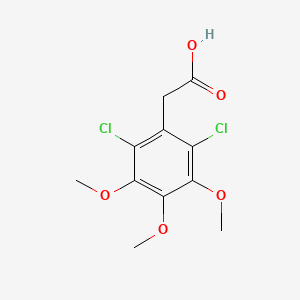
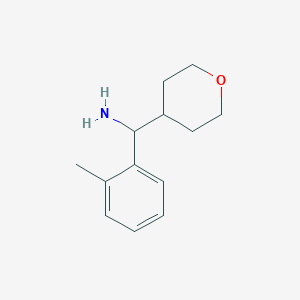
![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)
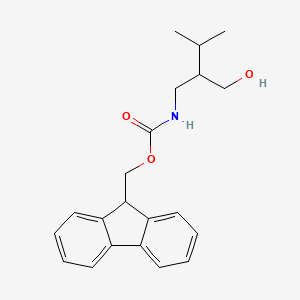
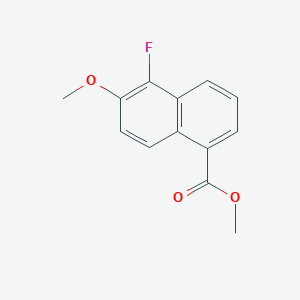
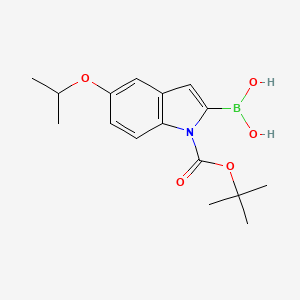
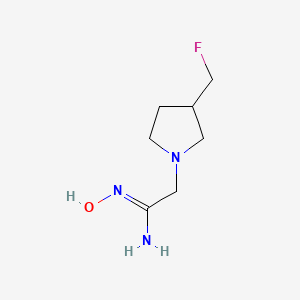
![(3AR,6aS)-N-benzyloctahydrocyclopenta[c]pyrrol-5-amine dihydrochloride](/img/structure/B12944947.png)
